molecular formula C13H22N2O3 B13976142 (R)-tert-butyl 3-(cyclopropanecarboxamido)pyrrolidine-1-carboxylate CAS No. 879275-58-8

(R)-tert-butyl 3-(cyclopropanecarboxamido)pyrrolidine-1-carboxylate

Cat. No.: B13976142
CAS No.: 879275-58-8
M. Wt: 254.33 g/mol
InChI Key: DZUBTKLPIBEHSR-SNVBAGLBSA-N
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Description

tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropylcarbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyl group. One common method is the use of di-tert-butyl dicarbonate as an electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods

Industrial production of carbamates, including tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate, often involves the use of mild reaction conditions and efficient synthesis routes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) can be employed . This method offers short reaction times and avoids overalkylation of the carbamate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound . The cyclopropylcarbonyl group can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and derivatives with tert-butyl and cyclopropylcarbonyl groups. Examples include:

Uniqueness

tert-Butyl ®-3-[(cyclopropylcarbonyl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

879275-58-8

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (3R)-3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-15)14-11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,16)/t10-/m1/s1

InChI Key

DZUBTKLPIBEHSR-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)C2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2CC2

Origin of Product

United States

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